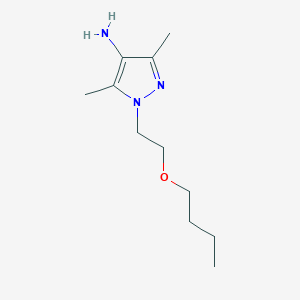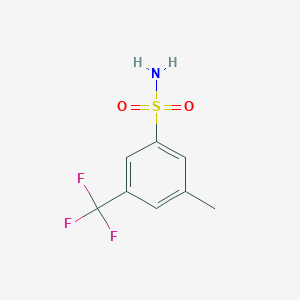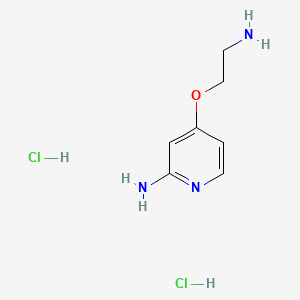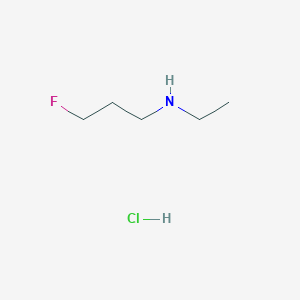aminehydrochloride](/img/structure/B13534448.png)
[2-(3,4-Dichlorophenyl)ethyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)ethylaminehydrochloride is a chemical compound with the molecular formula C9H12Cl3N It is a hydrochloride salt of a substituted phenethylamine, characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group attached to the amine nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride typically involves the alkylation of [3,4-dichlorophenyl]acetonitrile with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
科学的研究の応用
Chemistry: In organic synthesis, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is used as an intermediate for the preparation of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Medicine: In medicinal chemistry, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is investigated for its potential therapeutic applications, particularly in the treatment of conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds makes it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its pharmacological effects and therapeutic potential.
類似化合物との比較
2-(3,4-Dimethoxyphenyl)ethylaminehydrochloride: Similar structure with methoxy groups instead of chlorine atoms.
2-(3,4-Dichlorophenyl)ethylaminehydrochloride: Similar structure with an ethyl group instead of a methyl group.
2-(3,4-Dichlorophenyl)ethylamine: The free base form without the hydrochloride salt.
Uniqueness: The presence of chlorine atoms on the phenyl ring and the methyl group attached to the amine nitrogen confer unique chemical and biological properties to 2-(3,4-Dichlorophenyl)ethylaminehydrochloride. These structural features influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C9H12Cl3N |
|---|---|
分子量 |
240.6 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-12-5-4-7-2-3-8(10)9(11)6-7;/h2-3,6,12H,4-5H2,1H3;1H |
InChIキー |
FQVMVOQJKTYYPI-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CC(=C(C=C1)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)





![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)


amine](/img/structure/B13534442.png)




